An In-depth Technical Guide on 2-Methylsulfanylpyrimidine-4-carbaldehyde: Properties, Synthesis, and Biological Relevance
An In-depth Technical Guide on 2-Methylsulfanylpyrimidine-4-carbaldehyde: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylsulfanylpyrimidine-4-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of a methylsulfanyl group and a reactive carbaldehyde function on a pyrimidine scaffold makes it a valuable intermediate for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and a representative synthesis protocol for 2-Methylsulfanylpyrimidine-4-carbaldehyde. Furthermore, it delves into its primary biological application as a precursor for cytokine synthesis inhibitors, with a focus on the p38 MAP kinase signaling pathway.
Chemical Properties
A summary of the key chemical and physical properties of 2-Methylsulfanylpyrimidine-4-carbaldehyde is presented in the table below. This data is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂OS | [1] |
| Molecular Weight | 154.19 g/mol | [1] |
| CAS Number | 1074-68-6 | [1] |
| Appearance | Solid | - |
| Melting Point | 68 °C | [1] |
| Boiling Point | 110-112 °C (at 0.001 Torr) | [2] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | -0.87 ± 0.23 | [2] |
| Vapor Pressure | 0.00107 mmHg at 25°C | [1] |
| Storage Temperature | 2-8°C, under inert gas | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-Methylsulfanylpyrimidine-4-carbaldehyde. Below are the expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the aldehyde proton, and the methyl protons of the methylsulfanyl group. The aldehyde proton will appear significantly downfield (typically δ 9-10 ppm). The pyrimidine ring protons will exhibit characteristic chemical shifts and coupling patterns. The methyl protons will appear as a singlet in the upfield region.
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¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde will have a chemical shift in the range of δ 190-200 ppm. The carbons of the pyrimidine ring will appear in the aromatic region, and the methyl carbon of the methylsulfanyl group will be observed at a higher field.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
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C=O stretch (aldehyde): A strong absorption band around 1700-1730 cm⁻¹.
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C-H stretch (aldehyde): A characteristic peak around 2720 cm⁻¹.
-
C=N and C=C stretches (pyrimidine ring): Absorptions in the 1500-1600 cm⁻¹ region.
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C-H stretches (aromatic and methyl): Bands in the 2850-3100 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern will likely involve the loss of the aldehyde group (CHO) and cleavage of the methylsulfanyl group.
Synthesis
2-Methylsulfanylpyrimidine-4-carbaldehyde is typically synthesized from readily available pyrimidine precursors. A common route involves the formylation of a suitable 2-methylsulfanylpyrimidine derivative.
Experimental Protocol: Representative Synthesis
This protocol describes a plausible two-step synthesis starting from 4-iodo-2-(methylthio)pyrimidine.
Step 1: Synthesis of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
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To a solution of 4-iodo-2-(methylthio)pyrimidine in anhydrous methanol, add sodium methoxide.
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Add a palladium catalyst, such as Pd(dppf)Cl₂, and a suitable ligand.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(dimethoxymethyl)-2-(methylthio)pyrimidine.
Step 2: Hydrolysis to 2-Methylsulfanylpyrimidine-4-carbaldehyde
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Dissolve the 4-(dimethoxymethyl)-2-(methylthio)pyrimidine obtained in the previous step in a mixture of an organic solvent (e.g., acetone) and an aqueous acid (e.g., hydrochloric acid).
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Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure 2-Methylsulfanylpyrimidine-4-carbaldehyde.
Biological Relevance and Signaling Pathway
2-Methylsulfanylpyrimidine-4-carbaldehyde serves as a key building block in the synthesis of potent inhibitors of cytokine production.[2] Many of these inhibitors target the p38 mitogen-activated protein kinase (MAPK) signaling pathway.
The p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli.[3][4][5] Dysregulation of this pathway is implicated in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The core of the pathway consists of a three-tiered kinase cascade:
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MAPKKK (Mitogen-Activated Protein Kinase Kinase Kinase): Upstream kinases such as TAK1 and ASK1 are activated by various stimuli.
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MAPKK (Mitogen-Activated Protein Kinase Kinase): MKK3 and MKK6 are phosphorylated and activated by the MAPKKKs.
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MAPK (Mitogen-Activated Protein Kinase): p38 MAPK is the final kinase in this cascade, activated by phosphorylation by MKK3/6.
Activated p38 MAPK then phosphorylates and activates a range of downstream substrates, including other kinases (like MAPKAPK-2) and transcription factors (like ATF-2).[5][6] This ultimately leads to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][7][8]
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Mechanism of Action of Derived Inhibitors
Pyrimidine-based compounds synthesized from 2-Methylsulfanylpyrimidine-4-carbaldehyde can act as potent and selective inhibitors of p38 MAPK. By binding to the ATP-binding site of the p38 kinase, these inhibitors prevent its phosphorylation and activation of downstream targets. This blockade of the p38 MAPK signaling cascade leads to a reduction in the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.
Conclusion
2-Methylsulfanylpyrimidine-4-carbaldehyde is a versatile and valuable intermediate in the field of medicinal chemistry. Its well-defined chemical and physical properties, coupled with its strategic role in the synthesis of p38 MAPK inhibitors, underscore its importance for researchers and drug development professionals. A thorough understanding of its characteristics and synthetic routes is essential for the development of novel therapeutics targeting inflammatory diseases. This technical guide provides a foundational resource to aid in these endeavors.
References
- 1. Inhibition of P38 MAPK Downregulates the Expression of IL-1β to Protect Lung from Acute Injury in Intestinal Ischemia Reperfusion Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
